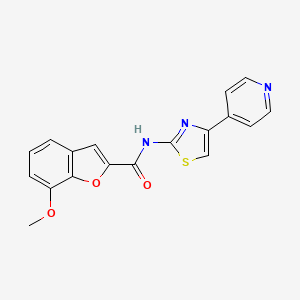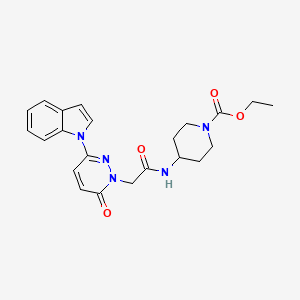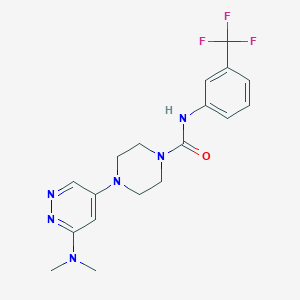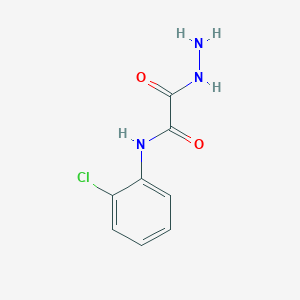![molecular formula C13H17ClF3N5O B2438874 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea CAS No. 338792-95-3](/img/structure/B2438874.png)
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea” is a chemical compound with the molecular formula C16H22ClF3N6O and a molecular weight of 406.8336896 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)c1cnc(CCNC(=O)c2ccccc2C(F)(F)F)c(Cl)c1 .
Scientific Research Applications
Design and Synthesis for Novel Insecticides
- Research on derivatives of this compound, specifically 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), focused on its application as a lead compound for new insecticides with novel action modes. The compounds displayed growth-inhibiting and larvicidal activities against armyworms, contributing to the development of insecticides (Cai et al., 2010).
Radioligand for PET Imaging
- The compound has been utilized as a radioligand in positron emission tomography (PET) studies. Specifically, [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [(18)F]p-MPPF, is a 5-HT(1A) antagonist used for studying serotonergic neurotransmission in PET imaging. This includes applications in animal and human studies, providing insights into brain function and disorders (Plenevaux et al., 2000).
Synthesis of Piperazine Derivatives for Receptor Binding
- Synthesis of 3-[ω-[4-(4-substituted phenyl)piperazin-1-yl]alkyl]-5H-pyrimido[5,4-b]indole-(1H,3H)-2,4-diones from derivatives of this compound has been explored. These derivatives were tested for their binding affinity towards cloned α1-adrenergic receptor subtypes, indicating potential applications in receptor binding studies and drug development (Romeo et al., 2001).
Analogs for TRPV1 Antagonist Development
- N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a urea-based TRPV1 antagonist, has been modified to improve pharmacological profiles. Derivatives of this compound were synthesized, leading to the discovery of compounds with improved pharmacological and tolerability profiles compared to BCTC (Nie et al., 2020).
Synthesis Process for Rho Kinase Inhibitors
- A novel synthesis process for derivatives, specifically for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established. This compound is under investigation for treating central nervous system disorders. The synthesis involves acylation, deprotection, and salt formation, providing a method for producing Rho kinase inhibitors (Wei et al., 2016).
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClF3N5O/c14-10-7-9(13(15,16)17)8-20-11(10)22-5-3-21(4-6-22)2-1-19-12(18)23/h7-8H,1-6H2,(H3,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGHPWILLWSQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)

![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2438802.png)


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2438808.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)
![N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438810.png)
